1-(5-bromothiophen-2-yl)sulfonyl-3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Bromothiophen-2-yl)sulfonyl-3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazole is a complex organic compound with a molecular formula of C14H15BrN4O2S2. This compound features a unique structure that includes a bromothiophene moiety and two pyrazole rings, making it an interesting subject for various chemical studies and applications.
Preparation Methods
The synthesis of 1-(5-bromothiophen-2-yl)sulfonyl-3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazole typically involves multiple steps, starting with the preparation of the bromothiophene derivative. The bromothiophene is then subjected to sulfonylation to introduce the sulfonyl group. The final step involves the coupling of the sulfonylated bromothiophene with the pyrazole rings under specific reaction conditions, such as the use of a base and a suitable solvent .
Chemical Reactions Analysis
1-(5-Bromothiophen-2-yl)sulfonyl-3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom in the bromothiophene moiety can be substituted with other groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(5-Bromothiophen-2-yl)sulfonyl-3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in binding studies.
Mechanism of Action
The mechanism of action of 1-(5-bromothiophen-2-yl)sulfonyl-3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromothiophene moiety and the pyrazole rings can interact with the active sites of enzymes, leading to inhibition or modulation of their activity. The sulfonyl group can also play a role in enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds to 1-(5-bromothiophen-2-yl)sulfonyl-3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazole include other sulfonylated pyrazoles and bromothiophene derivatives. These compounds share structural similarities but may differ in their specific functional groups or substitution patterns. The uniqueness of this compound lies in its combination of the bromothiophene moiety with two pyrazole rings, which can result in distinct chemical and biological properties .
Properties
Molecular Formula |
C17H17BrN6O2S2 |
---|---|
Molecular Weight |
481.4 g/mol |
IUPAC Name |
1-(5-bromothiophen-2-yl)sulfonyl-3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazole |
InChI |
InChI=1S/C17H17BrN6O2S2/c1-10-12(8-19-22(10)3)14-7-15(13-9-20-23(4)11(13)2)24(21-14)28(25,26)17-6-5-16(18)27-17/h5-9H,1-4H3 |
InChI Key |
XMQSDOIXXKFJMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)C2=CC(=NN2S(=O)(=O)C3=CC=C(S3)Br)C4=C(N(N=C4)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.